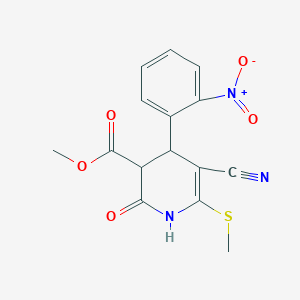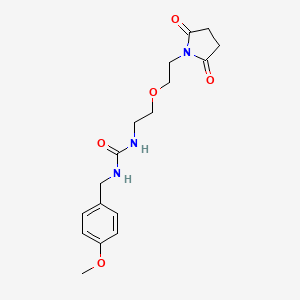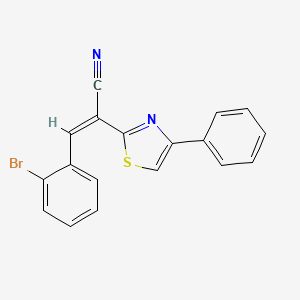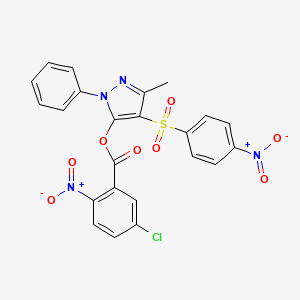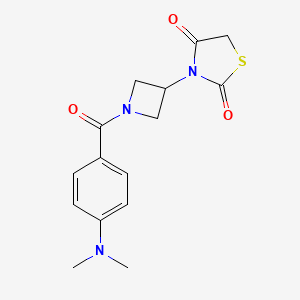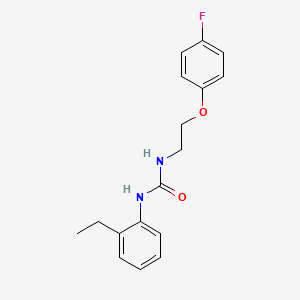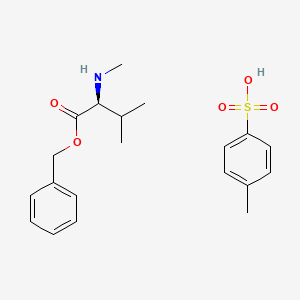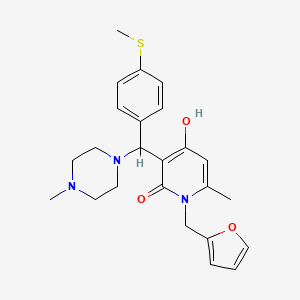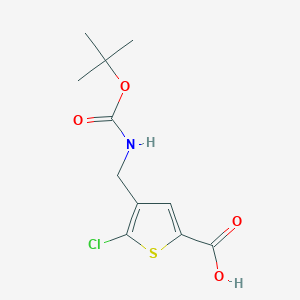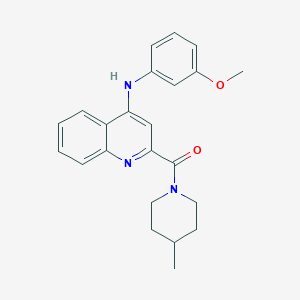
(4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone, is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. The related compounds synthesized and evaluated in the provided studies include various derivatives of quinolin-2-yl methanone, which have shown to possess properties such as inhibition of transforming growth factor-beta signaling , antiproliferative activities against cancer cell lines , and potential antiviral activity .
Synthesis Analysis
The synthesis of related quinolin-2-yl methanone derivatives involves multiple steps, starting from substituted anilines. For instance, the synthesis of 4-methoxy-1H-quinolin-2-ones was achieved through a three-step process involving the reaction of substituted aniline with malonic acid and phosphorous oxychloride, followed by treatment with sodium methoxide and glacial acetic acid . Similarly, other studies have reported the synthesis of complex quinoline derivatives through multi-step reactions, including cyclocondensation and dehydration reactions .
Molecular Structure Analysis
The molecular structure of quinolin-2-yl methanone derivatives is characterized using various analytical techniques such as Mass spectrometry, FT-IR, and NMR spectroscopy. These techniques confirm the purity and elucidate the structure of the synthesized compounds . Additionally, computational methods like density functional theory (DFT) are employed to optimize the structure and analyze the stability and intermolecular charge transfer of these molecules .
Chemical Reactions Analysis
The chemical reactivity of quinolin-2-yl methanone derivatives is influenced by the substituents on the quinoline and methanone moieties. The biological data suggests that these compounds can interact with specific protein domains, such as the ATP-binding pocket of kinase domains, which is crucial for their inhibitory activity . The antiproliferative activity of these compounds against various cancer cell lines also indicates their potential to induce cell cycle arrest and cell death .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-2-yl methanone derivatives are determined through empirical analysis and computational calculations. The C, H, and N analysis confirms the purity, while computational methods provide insights into the electronic properties, such as the energy levels of HOMO-LUMO orbitals and Mulliken atomic charges . These properties are essential for understanding the pharmacokinetic behavior and the molecular interactions of these compounds with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A foundational aspect of scientific research on compounds similar to (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone involves their synthesis and the exploration of their chemical properties. For instance, the work by Largeron and Fleury (1998) demonstrates a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives, starting from a related compound, showcasing the potential for innovative synthetic pathways in organic chemistry (Largeron & Fleury, 1998). Similarly, Janin, Bisagni, and Carrez (1993) explored the synthesis of benzo[h]quinoline derivatives through a reaction involving a structurally similar compound, leading to products with potential biological activities (Janin, Bisagni, & Carrez, 1993).
Spectroscopic Properties and Fluorescence
Research into the spectroscopic properties of related quinoline and benzoxazine derivatives provides insights into their potential applications in materials science and bioimaging. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, revealing their dual fluorescence and charge transfer characteristics in various solvents, which could have implications for designing fluorescent probes and sensors (Al-Ansari, 2016).
Pharmacological Profiles
Further, compounds bearing structural similarities to this compound have been evaluated for their pharmacological profiles. Lavreysen et al. (2004) examined the properties of a compound as a selective metabotropic glutamate (mGlu) 1 receptor antagonist, indicating the potential therapeutic applications of quinoline derivatives in neurological disorders (Lavreysen et al., 2004).
Anticancer Activity
The synthesis and evaluation of quinoline derivatives for anticancer activity represent another significant area of research. Tseng et al. (2013) synthesized 3-phenylquinolinylchalcone derivatives and assessed their antiproliferative activities, identifying compounds with potent activity against non-small cell lung cancers and breast cancers. This suggests the potential of quinoline derivatives in oncological research and treatment strategies (Tseng et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone are currently unknown. The compound is a quinoline derivative, and quinoline compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function . The specific mode of action of this compound would depend on its particular targets.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict the exact biochemical pathways it may affect.
Propiedades
IUPAC Name |
[4-(3-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-10-12-26(13-11-16)23(27)22-15-21(19-8-3-4-9-20(19)25-22)24-17-6-5-7-18(14-17)28-2/h3-9,14-16H,10-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJGUBMIMCORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



